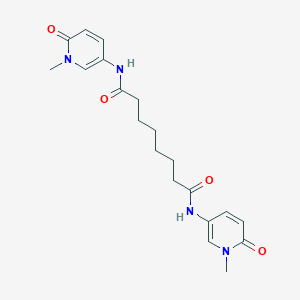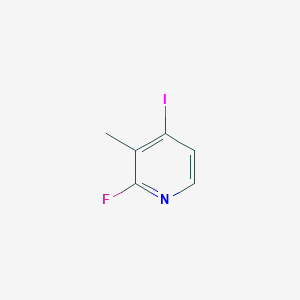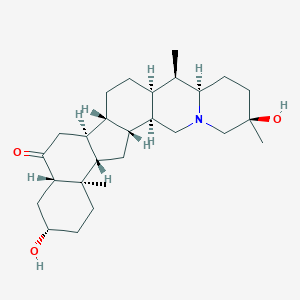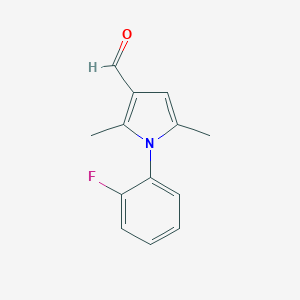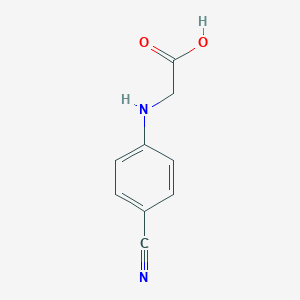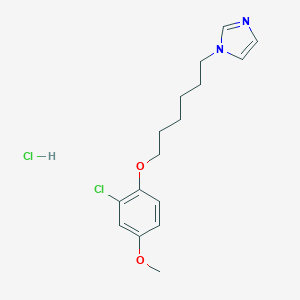
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, also known as C16, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. This compound has been synthesized through a number of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride involves its ability to target multiple signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes.
Efectos Bioquímicos Y Fisiológicos
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of cardiac function. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include its high selectivity for cancer cells, its ability to target multiple signaling pathways, and its low toxicity. The limitations of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include the need for further research to determine its optimal dosage and treatment duration, as well as its potential side effects.
Direcciones Futuras
For research on 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride include the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and treatment duration of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, as well as its potential side effects. Additionally, the development of new synthesis methods for 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride may also be explored to improve its efficiency and yield.
Conclusion
In conclusion, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, or 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to target multiple signaling pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes. Although further research is needed to determine its optimal dosage and treatment duration, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has the potential to be a promising candidate for cancer therapy and other diseases.
Métodos De Síntesis
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been synthesized through a number of methods, including the reaction of 1-(6-bromohexyl)imidazole with 2-chloro-4-methoxyphenol and the reaction of 1-(6-chlorohexyl)imidazole with 2-chloro-4-methoxyphenol. Both methods have been found to be effective in producing 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride with high yields and purity.
Aplicaciones Científicas De Investigación
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In inflammation research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to improve cardiac function and reduce myocardial infarction size.
Propiedades
Número CAS |
148749-35-3 |
|---|---|
Nombre del producto |
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride |
Fórmula molecular |
C16H22Cl2N2O2 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
1-[6-(2-chloro-4-methoxyphenoxy)hexyl]imidazole;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c1-20-14-6-7-16(15(17)12-14)21-11-5-3-2-4-9-19-10-8-18-13-19;/h6-8,10,12-13H,2-5,9,11H2,1H3;1H |
Clave InChI |
JBJHZUMHWKVPJK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
Otros números CAS |
148749-35-3 |
Sinónimos |
1-(6-(2-chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride SCH 38057 SCH-38057 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



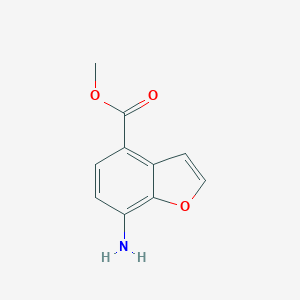
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
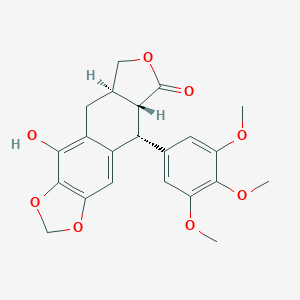
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
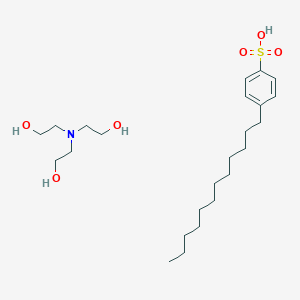
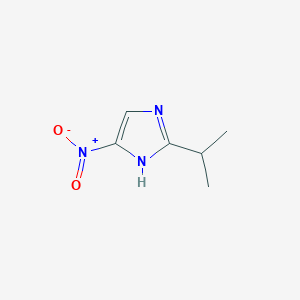
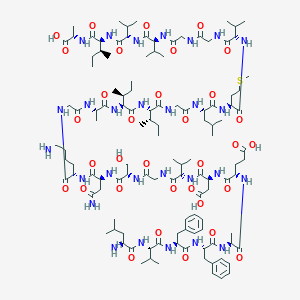
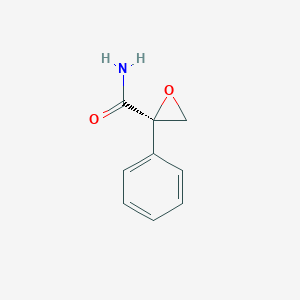
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
